(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Overview
Description
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a nitro-substituted benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the nitro-substituted benzodioxole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and high-throughput screening can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amino-substituted derivatives.
Scientific Research Applications
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Other Thiazole Derivatives: Compounds with thiazole rings and various substituents can be compared based on their chemical properties and biological activities.
Uniqueness
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an amino group, and a nitro-substituted benzodioxole moiety
Properties
IUPAC Name |
(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5S/c12-11-13-10(15)8(20-11)3-5-1-6(14(16)17)9-7(2-5)18-4-19-9/h1-3H,4H2,(H2,12,13,15)/b8-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXZIBVSXMCMHC-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])/C=C\3/C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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